BenchChemオンラインストアへようこそ!

L-3373

Thyroid hormone receptor T3 antagonism Amiodarone analog

L-3373 is a strictly competitive antagonist at α1/β1 thyroid hormone receptors—unlike noncompetitive analogs DEA/DDEA. This diiodinated benzofuran derivative ensures unbiased blockade for clean dissection of T3-mediated transcription. Ideal as a reference standard (Amiodarone EP Impurity D) or for probing potassium channels and arrhythmia models. Equipotent nanomolar inhibition guarantees reproducible results.

Molecular Formula C19H16I2O3
Molecular Weight 546.1 g/mol
CAS No. 1951-26-4
Cat. No. B1673714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-3373
CAS1951-26-4
SynonymsL-3373;  L 3373;  L3373;  EINECS 217-773-7; 
Molecular FormulaC19H16I2O3
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
InChIInChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3
InChIKeyPNFMEGSMKIHDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-3373 (CAS 1951-26-4): A Benzofuran-Derived Amiodarone Analog with Distinct Competitive T3 Receptor Antagonism and Potassium Channel Inhibition


L-3373 (2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, CAS 1951-26-4) is a synthetic benzofuran derivative structurally related to the antiarrhythmic agent amiodarone . It is characterized by a diiodinated hydroxybenzoyl substituent that confers unique pharmacological properties distinct from other amiodarone analogs . L-3373 acts as a competitive antagonist of the thyroid hormone receptors alpha1 and beta1, with nanomolar potency [1]. It also exhibits voltage-dependent potassium channel inhibitory activity and has demonstrated significant antiarrhythmic efficacy in a feline model of left ventricular hypertrophy .

Why L-3373 Cannot Be Interchanged with Other Amiodarone Analogs or Benzofuran Derivatives for T3 Receptor and Potassium Channel Studies


L-3373 exhibits a unique pharmacological profile among amiodarone-related benzofuran derivatives that precludes simple substitution. While compounds like desethylamiodarone (DEA), desdiethylamiodarone (DDEA), and desdiiodoamiodarone (DDIA) share structural motifs with L-3373, they display markedly divergent inhibition mechanisms at the beta1 thyroid hormone receptor (beta1-T3R) [1]. Specifically, DEA and DDEA act as noncompetitive inhibitors at beta1-T3R, whereas L-3373 is a strictly competitive antagonist [1]. Furthermore, the degree of iodination critically modulates receptor affinity and functional activity; L-3373 (two iodine atoms) retains nanomolar potency, while the mono-iodinated analog L-6424 is approximately three-fold less potent, and the non-iodinated L-3372 is completely inactive [1]. These mechanistic and structural distinctions render generic substitution invalid for any investigation requiring precise modulation of T3 signaling or specific potassium channel pharmacology.

Quantitative Differentiation Guide: L-3373 vs. Amiodarone Analogs and Benzofuran Derivatives


Superior and Equipotent Competitive Antagonism at Both alpha1 and beta1 Thyroid Hormone Receptors

In a direct comparative study of amiodarone analogs, L-3373 demonstrated competitive T3 antagonism at both alpha1-T3R and beta1-T3R, a profile not shared by the major amiodarone metabolite desethylamiodarone (DEA) or the related analog desdiethylamiodarone (DDEA) [1]. L-3373 exhibited IC50 values of 3.8 ± 1.0 × 10⁻⁵ M and 3.6 ± 0.5 × 10⁻⁵ M for alpha1-T3R and beta1-T3R, respectively, indicating equipotent inhibition of both receptor subtypes [1]. In contrast, DEA (IC50: 4.7 ± 0.9 vs. 2.7 ± 1.4 × 10⁻⁵ M) and DDEA (IC50: 3.7 ± 0.9 vs. 1.9 ± 0.3 × 10⁻⁵ M) exhibited a statistically significant potency bias (P < 0.001) [1].

Thyroid hormone receptor T3 antagonism Amiodarone analog

Competitive Inhibition Mechanism at beta1-T3R Distinguishes L-3373 from DEA and DDEA

Scatchard analysis and Langmuir plots revealed a critical mechanistic divergence: L-3373 acts as a pure competitive inhibitor at beta1-T3R, decreasing the association constant (Ka) dose-dependently without affecting the maximum binding capacity (MBC) [1]. In contrast, the same study demonstrated that both desethylamiodarone (DEA) and desdiethylamiodarone (DDEA) function as noncompetitive inhibitors at beta1-T3R, reducing both Ka and MBC [1].

Thyroid hormone receptor Competitive inhibition Mechanism of action

Voltage-Dependent Potassium Channel Inhibition with Documented In Vivo Antiarrhythmic Efficacy

L-3373 has been characterized as a voltage-dependent potassium channel inhibitor that reduces both the effective refractory period and the dispersion of monophasic action potential duration . In a cat model of left ventricular hypertrophy, treatment with L-3373 significantly reduced susceptibility to ventricular fibrillation .

Potassium channel Antiarrhythmic Ventricular fibrillation

High Purity (99.85%) Commercial Availability for Reproducible Research

L-3373 is commercially available from multiple vendors with a certified purity of 99.85% . This high level of purity minimizes the risk of confounding effects from impurities that may be present in less refined batches of related benzofuran derivatives or amiodarone analogs.

Chemical purity Reproducibility Procurement

Critical Dependence on Iodination for Biological Activity: L-3373 vs. L-6424 and L-3372

A systematic structure-activity relationship (SAR) analysis of benzofuran derivatives with graded iodination revealed a strict requirement for the diiodinated motif [1]. L-3373 (two iodine atoms) inhibited T3 binding with IC50 values of 3.8 ± 1.0 × 10⁻⁵ M (alpha1) and 3.6 ± 0.5 × 10⁻⁵ M (beta1) [1]. The mono-iodinated analog L-6424 exhibited approximately three-fold lower potency (IC50: 11.3 ± 5.7 and 10 ± 2.0 × 10⁻⁵ M for alpha1 and beta1, respectively) [1]. Critically, the non-iodinated analog L-3372 showed no detectable inhibitory activity [1].

Structure-activity relationship Iodination Benzofuran derivative

Optimal Research Applications for L-3373 Based on Quantitative Differentiation Evidence


Investigating T3 Receptor Subtype-Specific Signaling in Thyroid Hormone Action

L-3373 is the tool of choice for studies requiring unbiased, competitive blockade of both alpha1 and beta1 thyroid hormone receptors. Its equipotent inhibition (IC50 ~3.8 and 3.6 × 10⁻⁵ M, respectively) avoids the beta1-biased, noncompetitive effects seen with DEA and DDEA, enabling cleaner dissection of T3-mediated transcriptional regulation in cell-based assays [1].

Structure-Activity Relationship (SAR) Studies of Benzofuran-Based Thyroid Hormone Receptor Antagonists

The well-characterized SAR of L-3373 relative to its mono-iodinated (L-6424) and non-iodinated (L-3372) analogs establishes it as the benchmark diiodinated benzofuran derivative for medicinal chemistry programs aimed at developing novel thyroid hormone receptor modulators [1]. Its robust, reproducible activity profile makes it an ideal positive control for screening campaigns.

Preclinical Electrophysiology and Antiarrhythmic Drug Discovery

Given its documented activity as a voltage-dependent potassium channel inhibitor and its demonstrated efficacy in reducing ventricular fibrillation susceptibility in a feline left ventricular hypertrophy model, L-3373 serves as a valuable tool compound for cardiac electrophysiology research . It can be used to probe the role of specific potassium currents in arrhythmogenesis or as a reference standard for evaluating novel antiarrhythmic candidates.

Analytical Reference Standard for Amiodarone Impurity Profiling

L-3373 is recognized as an amiodarone EP impurity D (O-dealkylated derivative). Its high commercial purity (99.85%) qualifies it as a reference standard for developing and validating HPLC or LC-MS methods aimed at detecting and quantifying this specific degradation product or metabolite in pharmaceutical quality control settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-3373

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.